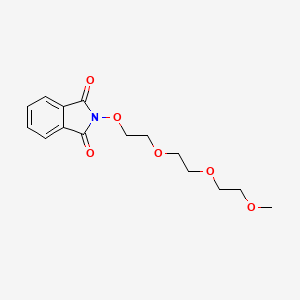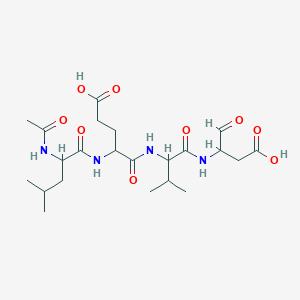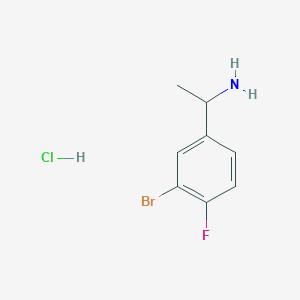
N-Fmoc-N,1-dimethyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-N,1-dimethyl-L-tryptophan is a derivative of the amino acid tryptophan, where the indole nitrogen and the alpha-amino group are protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N,1-dimethyl-L-tryptophan typically involves the protection of the tryptophan molecule. One common method is to first protect the alpha-amino group with the Fmoc group. This can be achieved by reacting tryptophan with Fmoc chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production of this compound in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N,1-dimethyl-L-tryptophan undergoes several types of chemical reactions, including:
Reduction: The Fmoc group can be removed by treatment with piperidine, which is a common step in peptide synthesis.
Substitution: The indole nitrogen can participate in substitution reactions, such as alkylation or acylation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: DMDO in acetone is commonly used for the selective oxidation of the indole ring.
Deprotection: Piperidine in DMF is used to remove the Fmoc group under mild conditions.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions on the indole nitrogen.
Major Products Formed
Oxidation: Hydroxypyrroloindoline derivatives are formed from the oxidation of the indole ring.
Deprotection: The removal of the Fmoc group yields the free amine, which can further react to form peptides.
Substitution: Various substituted tryptophan derivatives can be formed depending on the reagents used.
Scientific Research Applications
N-Fmoc-N,1-dimethyl-L-tryptophan has several applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in SPPS.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and nanostructures for various applications.
Mechanism of Action
The mechanism of action of N-Fmoc-N,1-dimethyl-L-tryptophan involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The indole ring of tryptophan can participate in various interactions, such as hydrogen bonding and π-π stacking, which are important for the stability and function of peptides and proteins .
Comparison with Similar Compounds
N-Fmoc-N,1-dimethyl-L-tryptophan can be compared with other Fmoc-protected tryptophan derivatives:
N-Fmoc-L-tryptophan: Similar in structure but lacks the additional methyl group on the indole nitrogen.
N-Fmoc-1-methyl-L-tryptophan: Similar but only has one methyl group on the indole nitrogen.
N-Fmoc-tryptophan: The simplest form with only the Fmoc group protecting the amino group.
The uniqueness of this compound lies in its additional methyl group, which can influence its reactivity and interactions in peptide synthesis .
Properties
Molecular Formula |
C28H26N2O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-methylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C28H26N2O4/c1-29-16-18(19-9-7-8-14-25(19)29)15-26(27(31)32)30(2)28(33)34-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26H,15,17H2,1-2H3,(H,31,32) |
InChI Key |
SLOCNJPRAJRJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B12307706.png)
![Dichloro[N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307709.png)


![Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride](/img/structure/B12307727.png)


![4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12307746.png)

![sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12307776.png)
![(1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol](/img/structure/B12307791.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride](/img/structure/B12307792.png)

![N-methyl-N-(pyridin-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12307800.png)
